molecular formula C26H26FN3O3S B7731046 MFCD02979311

MFCD02979311

Cat. No.: B7731046
M. Wt: 479.6 g/mol
InChI Key: BIMOONUIDKBNQL-DEDYPNTBSA-N
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Description

The compound MFCD02979311 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is structurally characterized by a bromo-chloro-substituted phenyl ring attached to a boronic acid group, which confers reactivity for cross-coupling reactions such as Suzuki-Miyaura catalysis. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions .
  • Synthetic Accessibility Score: 2.07 (moderate difficulty in synthesis) .
    Its applications span pharmaceutical intermediates and materials science, particularly in constructing complex organic frameworks.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3S/c1-3-4-5-12-33-23-11-8-19(15-24(23)32-2)13-20(16-28)25(31)30-26-29-17-22(34-26)14-18-6-9-21(27)10-7-18/h6-11,13,15,17H,3-5,12,14H2,1-2H3,(H,29,30,31)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMOONUIDKBNQL-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979311 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired reaction pathway.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reaction. Common solvents and reagents are used to ensure the reactions proceed efficiently.

    Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors, large-scale batch reactors, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD02979311 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in new derivatives with altered chemical properties.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

    Substitution Reagents: Substitution reactions may involve halogens, alkylating agents, or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.

Scientific Research Applications

MFCD02979311 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate or as a tool for studying disease mechanisms.

    Industry: this compound is used in industrial processes, such as the production of specialty chemicals, materials, and pharmaceuticals.

Mechanism of Action

The mechanism of action of MFCD02979311 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD02979311, based on similarity scores (0.71–0.87) and shared applications :

Table 1: Structural and Physicochemical Comparison

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid CAS 1761-61-1 (C₇H₅BrO₂)
Molecular Weight 235.27 g/mol 235.47 g/mol 284.38 g/mol 201.02 g/mol
Log Po/w (XLOGP3) 2.15 2.30 3.05 1.98
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL 0.687 mg/mL
Synthetic Accessibility 2.07 1.95 2.20 1.50
Key Substituents Br, Cl, B(OH)₂ Br, Cl, B(OH)₂ Br, Cl (×2), B(OH)₂ Br, COOH

Table 2: Functional and Reactivity Comparison

Property This compound (3-Bromo-5-chlorophenyl)boronic acid CAS 1761-61-1
Cross-Coupling Utility High (Suzuki-Miyaura) High Low (carboxylic acid focus)
GI Absorption High High Moderate
BBB Permeability Yes Yes No
Catalyst Dependency Pd-based Pd-based A-FGO (ionic liquid)

Key Findings:

Structural Modifications Impact Reactivity :

  • The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (Log Po/w = 3.05) but reduces solubility to 0.09 mg/mL .
  • CAS 1761-61-1 (a bromobenzoic acid) exhibits higher solubility (0.687 mg/mL) due to its carboxylic acid group but lacks boronic acid reactivity .

Synthetic Efficiency :

  • This compound requires Pd catalysts and 75°C reaction conditions, whereas CAS 1761-61-1 is synthesized via green chemistry methods using recyclable A-FGO catalysts at room temperature .

Biomedical Relevance :

  • This compound and its bromo-chloro analogs show high blood-brain barrier (BBB) permeability, making them candidates for CNS-targeted drug development. In contrast, CAS 1761-61-1’s carboxylic acid group limits BBB penetration .

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